An In-depth Technical Guide to the Physical Properties of 2-Amino-2-phenylpropanoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Amino-2-phenylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 2-Amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the experimental determination and theoretical understanding of its core physicochemical characteristics, including melting point, solubility, acid-base properties (pKa), and chiroptical activity. Detailed, field-proven protocols for the measurement of these properties are provided, underpinned by scientific principles to ensure data integrity and reproducibility. Spectroscopic data (NMR, IR, and MS) are also presented to complete the physicochemical profile of this compound.
Introduction
2-Amino-2-phenylpropanoic acid, also known as α-methylphenylalanine, is a fascinating and synthetically valuable amino acid. Its structure, featuring a chiral quaternary α-carbon, distinguishes it from its proteinogenic analogue, phenylalanine. This structural modification imparts unique conformational constraints and metabolic stability, making it an attractive building block in medicinal chemistry for the design of peptides, peptidomimetics, and other pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability of resulting drug candidates. This guide serves as a detailed resource for scientists, providing both the foundational data and the practical methodologies required for the robust characterization of this compound.
Core Physicochemical Properties
A summary of the key physical properties of 2-Amino-2-phenylpropanoic acid is presented in the table below. It is important to note that as a chiral compound, it exists as a racemic mixture (DL-α-methylphenylalanine) and as individual enantiomers, (S)- and (R)-α-methylphenylalanine, which can have different physical properties.
| Property | Racemic (DL) Form | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] | 179.2 g/mol [2] | 179.22 g/mol [3] |
| Appearance | White powder | White powder[2] | Solid[3] |
| Melting Point (°C) | 293-294 (dec.)[4][5] | 220-226[2] | No data available |
| Specific Rotation [α]D | 0° | +19 ± 2° (c=1 in H₂O at 25°C)[2] | No data available |
| Water Solubility | 10 mg/mL (with sonication)[6] | No specific data | No specific data |
| pKa (Predicted) | 2.25 ± 0.10[4] | No specific data | No specific data |
Detailed Analysis of Key Physical Properties
Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its purity. For chiral compounds like 2-Amino-2-phenylpropanoic acid, the melting points of the racemate and the pure enantiomers can differ significantly. The racemic mixture often has a different crystal lattice structure and, consequently, a different melting point than the enantiopure forms.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard and reliable method for determining the melting point range of 2-Amino-2-phenylpropanoic acid. The use of a calibrated apparatus and certified reference standards is crucial for ensuring the trustworthiness of the results.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating and Observation:
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Set the initial heating rate to be rapid to approach the expected melting point quickly.
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Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. This slow rate is critical for accurately observing the melting range.
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Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range).
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Reporting: The melting point is reported as a range. A sharp melting range (e.g., 1-2°C) is indicative of a pure compound.
Causality Behind Experimental Choices:
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Dry and Powdered Sample: Ensures uniform heat transfer and packing, preventing inaccuracies due to solvent or uneven heating.
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Slow Heating Rate: Allows the sample and the thermometer to be in thermal equilibrium, providing an accurate reading of the true melting temperature.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
The solubility of a compound in various solvents is a fundamental property, particularly in drug development, as it impacts formulation, administration routes, and bioavailability. 2-Amino-2-phenylpropanoic acid, with its amino and carboxylic acid groups, exhibits zwitterionic character, influencing its solubility in polar solvents, while the phenyl group contributes to some hydrophobic character.
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a high-throughput method to assess the kinetic solubility of 2-Amino-2-phenylpropanoic acid in pharmaceutically relevant solvents.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).
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Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to each well.
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Solvent Addition and Mixing: Add the desired aqueous buffer or solvent (e.g., water, ethanol/water mixtures) to each well. Mix thoroughly and allow to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours).
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Precipitation Measurement: After equilibration, measure the amount of precipitated material. This can be done by various methods, such as nephelometry (light scattering) or by filtering the plate and analyzing the remaining dissolved compound concentration via UV-Vis spectroscopy or LC-MS.
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Data Analysis: The solubility is determined by comparing the concentration in the supernatant to a calibration curve.
Causality Behind Experimental Choices:
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DMSO Stock: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it an ideal starting point for solubility assays.
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Equilibration Time: Allows the system to reach a state of equilibrium between the dissolved and solid phases, providing a more accurate measure of solubility.
Diagram of Solubility Assessment Workflow:
Caption: High-Throughput Kinetic Solubility Assessment Workflow.
Acid-Base Properties (pKa)
As an amino acid, 2-Amino-2-phenylpropanoic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂). The pKa values associated with these groups are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.
Methodology:
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Solution Preparation: Prepare a solution of 2-Amino-2-phenylpropanoic acid of known concentration in deionized water or a suitable co-solvent if solubility is low.
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Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.
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Titration:
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To determine the pKa of the carboxylic acid group (pKa₁), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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To determine the pKa of the amino group (pKa₂), first, acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amino group is fully protonated. Then, titrate with the standardized strong base.
-
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.
Causality Behind Experimental Choices:
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Constant Temperature: The dissociation constants of acids and bases are temperature-dependent.
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Standardized Titrant: Accurate determination of pKa relies on the precise concentration of the titrant.
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Stepwise Titration: Allows for the clear resolution of the buffering regions and equivalence points for each ionizable group.
Chiroptical Properties (Optical Rotation)
The presence of a chiral center at the α-carbon means that 2-Amino-2-phenylpropanoic acid can exist as two non-superimposable mirror images, or enantiomers: (S)- and (R)-α-methylphenylalanine. These enantiomers will rotate the plane of polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound.
Experimental Protocol: Measurement of Specific Rotation
Methodology:
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Solution Preparation: Accurately weigh a sample of the enantiomerically pure compound and dissolve it in a known volume of a suitable solvent (e.g., water, ethanol) in a volumetric flask.
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Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent).
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Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).
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Calculation of Specific Rotation [α]: [α] = α / (l × c) where:
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α = observed rotation in degrees
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l = path length of the cell in decimeters (dm)
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c = concentration of the solution in g/mL
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Reporting: The specific rotation is reported along with the temperature (T) and wavelength (λ) of the light source, e.g., [α]Tλ.
Causality Behind Experimental Choices:
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Monochromatic Light: The magnitude of optical rotation is wavelength-dependent. Using a single wavelength ensures reproducibility.
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Controlled Temperature and Concentration: Optical rotation can be influenced by temperature and the concentration of the analyte.
Spectroscopic Signature
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-Amino-2-phenylpropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the α-methyl group, and broad signals for the amine and carboxylic acid protons, which are often exchangeable with deuterium.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary α-carbon, the methyl carbon, the carbonyl carbon, and the carbons of the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-2-phenylpropanoic acid would display characteristic absorption bands for its functional groups:
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O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (Amine): A medium intensity band around 3000-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
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C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
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Aromatic C-H and C=C stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-Amino-2-phenylpropanoic acid, common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the α-carbon and the phenylmethyl group.
Conclusion
This technical guide has detailed the key physical properties of 2-Amino-2-phenylpropanoic acid and provided robust, step-by-step protocols for their experimental determination. The data and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently handle, characterize, and utilize this important non-proteinogenic amino acid in their scientific endeavors. Adherence to the described protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data crucial for advancing research and development.
References
-
ChemBK. (2024, April 9). ALPHA-METHYL-DL-PHENYLALANINE. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). L-Alpha-methylphenylalanine. Retrieved February 4, 2026, from [Link]
-
ChemBK. (2024, April 9). ALPHA-METHYL-DL-PHENYLALANINE. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). DL-alpha-Methylphenylalanine. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved February 4, 2026, from [Link]
Sources
- 1. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. α-メチル-DL-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
